Regioisomeric Positioning of -CF₃ at C-8 Enables mGluR2 PAM Pharmacophore Compatibility Not Achievable with 6-CF₃ or 7-CF₃ Isomers
The 8-CF₃ substitution on the [1,2,4]triazolo[4,3-a]pyridine scaffold is a defined structural requirement for potent mGluR2 PAM activity. The clinical candidate JNJ-42153605 (3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine) achieved an EC₅₀ of 17 nM at mGluR2 and demonstrated central in vivo efficacy by inhibiting REM sleep at 3 mg/kg p.o. in the rat sleep-wake EEG paradigm [1]. The companion PET tracer [¹¹C]CMTP, also built on an 8-CF₃-[1,2,4]triazolo[4,3-a]pyridine core, was synthesized via O-[¹¹C]methylation of its desmethyl precursor in 19.7 ± 8.9% radiochemical yield (n = 10), with >98% radiochemical purity and >74 GBq/µmol molar activity, and exhibited moderate in vitro specific binding to mGluR2 in rat brain autoradiography [2]. In contrast, the 6-CF₃ isomer (CAS 889943-45-7) has no reported mGluR2 PAM activity; its primary reported applications are as a general heterocyclic building block for CNS targets and enzyme inhibition [3]. The 6-CF₃ regioisomer is also a known intermediate for c-Met inhibitor programs, but the c-Met SAR for triazolo[4,3-a]pyridine derivatives has been established predominantly on triazolo[4,3-a]pyrazine cores, with only limited exploration of pyridine regioisomers [4].
| Evidence Dimension | mGluR2 PAM potency (EC₅₀) and in vivo efficacy of elaborated 8-CF₃ derivatives vs. 6-CF₃ isomer application scope |
|---|---|
| Target Compound Data | JNJ-42153605 (derived from 8-CF₃ scaffold): mGluR2 EC₅₀ = 17 nM; REM sleep inhibition at 3 mg/kg p.o. (rat). [¹¹C]CMTP: radiochemical yield 19.7 ± 8.9%, >98% RCP, >74 GBq/µmol. |
| Comparator Or Baseline | 6-CF₃ isomer (CAS 889943-45-7): No mGluR2 PAM data reported. Application scope limited to general CNS intermediate and c-Met lead elaboration (no 6-CF₃-specific mGluR2 EC₅₀ available). |
| Quantified Difference | 8-CF₃ substitution is uniquely associated with potent mGluR2 PAM activity (EC₅₀ = 17 nM); 6-CF₃ isomer has zero demonstrated mGluR2 PAM activity. |
| Conditions | mGluR2 PAM: in vitro functional assay and rat sleep-wake EEG. PET tracer: [¹¹C]CO₂-based radiomethylation, rat brain autoradiography, and in vivo PET imaging. |
Why This Matters
For any medicinal chemistry program targeting mGluR2 PAMs, the 8-CF₃-[1,2,4]triazolo[4,3-a]pyridine scaffold represented by CAS 1020041-12-6 is a validated entry point, whereas the 6-CF₃ isomer is irrelevant to this target class, preventing wasted synthesis cycles on an unproductive regioisomer.
- [1] Cid, J. M.; Tresadern, G.; Duvey, G.; et al. Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor. J. Med. Chem. 2012, 55 (20), 8770–8789. View Source
- [2] Kumata, K.; Zhang, Y.; Ogawa, M.; et al. 3-(Cyclopropylmethyl)-7-((4-(4-[¹¹C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2. Bioorg. Med. Chem. Lett. 2020, 30 (23), 127555. View Source
- [3] Kuujia.com. Cas no 889943-45-7 (1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine). Description: heterocyclic compound featuring a triazolopyridine core substituted with a trifluoromethyl group; serves as a versatile intermediate in medicinal chemistry, particularly for CNS disorders or enzyme inhibition. View Source
- [4] Zhao, J.; Fang, L.; Zhang, X.; Liang, Y.; Gou, S. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorg. Med. Chem. 2016, 24 (16), 3809–3818. View Source
